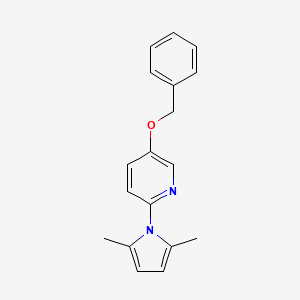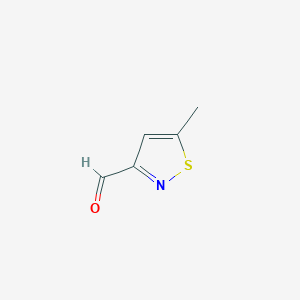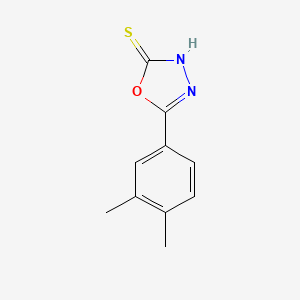
5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine
Vue d'ensemble
Description
5-(Benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine, also known as 5-Benzyl-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine, is an organic compound that has been studied for its potential applications in a variety of fields, including medicine and agriculture. This compound is a member of the pyridine family, which is a group of organic compounds with a six-membered ring structure. It is a white, crystalline solid at room temperature and has a molecular weight of 219.29 g/mol.
Applications De Recherche Scientifique
Application in 5-Lipoxygenase-Activating Protein Inhibition
5-Lipoxygenase-activating protein (FLAP) inhibitors are important in the study of leukotriene synthesis, which is a key area in inflammatory responses. The compound 3-[3-tert-butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic acid (11j) represents a significant development in this area. It exhibits strong in vitro and in vivo inhibition of leukotriene synthesis, beneficial pharmacokinetics, and safety in rats and dogs. The compound shows promise in treating allergen-induced asthma and has completed phase 1 trials in healthy volunteers (Hutchinson et al., 2009).
Development of Conducting Polymers
Derivatives of bis(pyrrol-2-yl) arylenes, including compounds related to 5-(benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine, have been explored for their use in the development of conducting polymers. These compounds, through electropolymerization, yield polymers with low oxidation potentials, leading to enhanced stability in their electrically conducting form. This research opens avenues for the development of novel conducting materials (Sotzing et al., 1996).
Enhancement of Monoclonal Antibody Production
A derivative of 5-(benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine, specifically 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide, has shown potential in enhancing monoclonal antibody production in Chinese hamster ovary cell cultures. The compound increases cell-specific glucose uptake rate and intracellular ATP during antibody production, suggesting its utility in biopharmaceutical manufacturing processes (Aki et al., 2021).
Synthesis of Antioxidant and Antimitotic Agents
Pyridine-1,3,4-thiadiazole-Schiff base derivatives, including structures related to 5-(benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine, have been synthesized and evaluated for their antioxidant and antimitotic activities. These derivatives offer potential as therapeutic agents, with properties comparable to ascorbic acid and methotrexate (Pund et al., 2022).
Cytotoxicity Evaluation in Cancer Research
Compounds such as 2-(Aryloxymethyl)-5-benzyloxy-1-methyl-1H-pyridin-4-ones have been evaluated for their cytotoxicity against various cancer cell lines. These studies contribute to the understanding of the potential use of such compounds in cancer therapy (Chen et al., 2003).
Progesterone Receptor Modulators
Pyrrole-oxindole derivatives, related to 5-(benzyloxy)-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine, have been explored as progesterone receptor (PR) modulators. These compounds show potential in female healthcare applications, including contraception and the treatment of fibroids and certain breast cancers (Fensome et al., 2008).
Propriétés
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-5-phenylmethoxypyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O/c1-14-8-9-15(2)20(14)18-11-10-17(12-19-18)21-13-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCYSGPFDWAWQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NC=C(C=C2)OCC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[4-(Methylethoxy)phenyl]-1,2,5-oxadiazole-3-ylamine](/img/structure/B3080352.png)
![3-{2-Methylimidazo[2,1-b][1,3]thiazol-6-yl}aniline](/img/structure/B3080356.png)
![4-[5-(Propan-2-YL)-1,3,4-oxadiazol-2-YL]piperidine](/img/structure/B3080362.png)
![4-[(3-Methylphenyl)methanesulfonyl]aniline](/img/structure/B3080370.png)
![4-[(3-Fluorophenyl)methanesulfonyl]aniline](/img/structure/B3080372.png)
![4-[(2-Chlorophenyl)methanesulfonyl]aniline](/img/structure/B3080375.png)
![Benzo[d][1,3]dioxol-5-yl(4-hydroxypiperidin-1-yl)methanone](/img/structure/B3080378.png)





![Methyl 4-[(methylsulfamoyl)methyl]benzoate](/img/structure/B3080437.png)
